

# An In-depth Technical Guide to 1,2,3-Trimethyl-4nitrobenzene

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Compound of Interest

Compound Name: 1,2,3-Trimethyl-4-nitrobenzene

Cat. No.: B074050

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IUPAC Name: 1,2,3-Trimethyl-4-nitrobenzene Common Name: 4-Nitrohemimellitene

This technical guide provides a comprehensive overview of **1,2,3-trimethyl-4-nitrobenzene**, a substituted aromatic compound of interest to researchers and professionals in organic synthesis and drug development. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this guide combines established chemical principles with data from closely related isomers to offer a thorough profile.

# **Chemical and Physical Properties**

While specific experimental data for **1,2,3-trimethyl-4-nitrobenzene** is not readily available, its fundamental properties can be reliably calculated and estimated based on its structure and comparison with its isomers.

Table 1: Physicochemical Properties of **1,2,3-Trimethyl-4-nitrobenzene** and Related Isomers



Property	1,2,3-Trimethyl-4- nitrobenzene (Target Compound)	1,2,4-Trimethyl-5- nitrobenzene (Isomer)	1,3,5-Trimethyl-2- nitrobenzene (Isomer)
CAS Number	1128-19-4[1]	610-91-3	603-71-4
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub> [1]	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>
Molecular Weight	165.19 g/mol [1]	165.19 g/mol	165.19 g/mol
Melting Point	Data not available	71 °C	43-44 °C
Boiling Point	Data not available	265 °C	243-249 °C
Density	Data not available	Data not available	Data not available
Calculated XLogP3	3.2[1]	2.8	2.8

# **Synthesis**

The primary route for the synthesis of **1,2,3-trimethyl-4-nitrobenzene** is the electrophilic aromatic substitution of **1,2,3-trimethylbenzene** (hemimellitene) via nitration.

# General Experimental Protocol: Nitration of 1,2,3-Trimethylbenzene

This protocol is a general procedure for the nitration of an activated aromatic ring and can be adapted for the synthesis of **1,2,3-trimethyl-4-nitrobenzene**.

#### Materials:

- 1,2,3-Trimethylbenzene (Hemimellitene)
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Ice
- Sodium Bicarbonate (NaHCO₃) solution (5%)



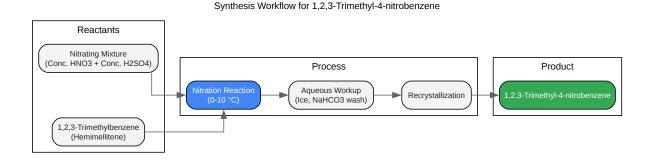
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
- Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring to form the nitrating mixture. Maintain the temperature below 10 °C.
- Once the nitrating mixture is prepared and cooled, slowly add 1,2,3-trimethylbenzene dropwise from the dropping funnel. The temperature of the reaction mixture should be carefully controlled and maintained between 0 and 10 °C to minimize the formation of dinitrated byproducts.
- After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture slowly over crushed ice with stirring. This will
  precipitate the crude product.
- Isolate the crude product by vacuum filtration and wash with cold water until the washings are neutral to litmus paper.
- Further wash the crude product with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold water.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
- Dry the purified product under vacuum to obtain **1,2,3-trimethyl-4-nitrobenzene**.

## **Synthesis Workflow**





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Caption: Synthesis workflow for **1,2,3-trimethyl-4-nitrobenzene**.

## **Spectroscopic Data (Predicted and Comparative)**

Specific experimental spectroscopic data for **1,2,3-trimethyl-4-nitrobenzene** is scarce. The following sections provide predicted and comparative data based on its structure and data from its isomers.

#### <sup>1</sup>H NMR Spectroscopy

The predicted <sup>1</sup>H NMR spectrum of **1,2,3-trimethyl-4-nitrobenzene** in CDCl<sub>3</sub> would show:

- Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two adjacent aromatic protons. The proton ortho to the nitro group will be further downfield.
- Methyl Protons: Three singlets in the aliphatic region (δ 2.0-2.5 ppm), each integrating to 3H, corresponding to the three methyl groups. The methyl groups at positions 1 and 3 will have slightly different chemical shifts from the one at position 2 due to their proximity to the nitro group.

#### <sup>13</sup>C NMR Spectroscopy

The predicted <sup>13</sup>C NMR spectrum would exhibit 9 distinct signals:



- Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (C4) would be significantly deshielded. The other five aromatic carbons will have distinct chemical shifts.
- Methyl Carbons: Three signals in the aliphatic region ( $\delta$  15-25 ppm) corresponding to the three methyl groups.

## Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

- Aromatic C-H stretch: ~3000-3100 cm<sup>-1</sup>
- Aliphatic C-H stretch: ~2850-3000 cm<sup>-1</sup>
- Asymmetric NO<sub>2</sub> stretch: ~1520-1560 cm<sup>-1</sup>
- Symmetric NO<sub>2</sub> stretch: ~1345-1385 cm<sup>-1</sup>
- Aromatic C=C stretch: ~1450-1600 cm<sup>-1</sup>

#### **Mass Spectrometry**

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak ( $M^+$ ) at m/z = 165. Key fragmentation patterns would likely involve the loss of the nitro group ( $NO_2$ ) and subsequent fragmentation of the trimethylbenzene cation.

# Reactivity and Potential Applications Reactivity

The reactivity of **1,2,3-trimethyl-4-nitrobenzene** is primarily dictated by the nitro group and the activated aromatic ring.

• Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group to form 4-amino-1,2,3-trimethylbenzene (4-aminohemimellitene). This transformation is crucial for the synthesis of various derivatives and is a common step in the synthesis of pharmaceuticals and dyes. Common reducing agents include Sn/HCl, H<sub>2</sub>/Pd-C, and NaBH<sub>4</sub> with a catalyst.





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Caption: Reduction of the nitro group to an amino group.

 Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring.

## **Potential Applications in Drug Development**

While specific applications of **1,2,3-trimethyl-4-nitrobenzene** in drug development are not widely documented, its corresponding amine, 4-amino-1,2,3-trimethylbenzene, serves as a valuable scaffold. Substituted anilines are common intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-microbial agents. The trimethyl substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule by affecting its lipophilicity, metabolic stability, and binding to target proteins.

## Safety and Handling

Specific toxicological data for **1,2,3-trimethyl-4-nitrobenzene** is not available. However, based on the toxicology of related compounds such as nitrobenzene and trimethylbenzene isomers, the following precautions should be observed.

Table 2: General Safety and Handling Precautions



Hazard	Precaution	
Toxicity	Assumed to be toxic by inhalation, ingestion, and skin absorption.[2] May cause methemoglobinemia.[2]	
Irritation	May cause skin, eye, and respiratory tract irritation.	
Flammability	Combustible. Keep away from heat, sparks, and open flames.	
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.	
Handling	Avoid generating dust or aerosols. Use appropriate tools for transfer.	
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.	
Disposal	Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.	

Disclaimer: This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice. Always consult the SDS for the specific compound and follow all institutional safety protocols.

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### References



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